2-(2-hydroxypyridin-4-yl)acetic acid hydrochloride
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Overview
Description
2-(2-hydroxypyridin-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H8ClNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxypyridin-4-yl)acetic acid hydrochloride typically involves the reaction of 2-chloropyridine with glycine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the glycine moiety. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxypyridin-4-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-pyridyl)acetic acid or 2-(2-pyridyl)acetone.
Reduction: Formation of 2-(2-hydroxypyridin-4-yl)ethanol or 2-(2-aminopyridin-4-yl)acetic acid.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(2-hydroxypyridin-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-hydroxypyridin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in its activity. The pathways involved in this mechanism include the inhibition of key metabolic enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxypyridin-3-yl)acetic acid
- 2-(2-hydroxypyridin-5-yl)acetic acid
- 2-(2-hydroxypyridin-6-yl)acetic acid
Uniqueness
2-(2-hydroxypyridin-4-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects set it apart from other similar compounds .
Properties
CAS No. |
2648946-16-9 |
---|---|
Molecular Formula |
C7H8ClNO3 |
Molecular Weight |
189.6 |
Purity |
0 |
Origin of Product |
United States |
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